2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Description
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative characterized by a fused aromatic system with a 6-methyl substituent on the quinoline core and a furan-2-yl group linked to a 2-carboxyphenyl moiety. The unique substitution pattern in this compound—combining a methyl group at position 6 of the quinoline and a carboxylated phenyl-furan side chain—may enhance solubility and target specificity compared to simpler analogs.
Properties
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-12-6-7-17-15(10-12)16(22(26)27)11-18(23-17)20-9-8-19(28-20)13-4-2-3-5-14(13)21(24)25/h2-11H,1H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYKWVRIQXWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid often involves complex organic reactions. One common method includes the Povarov cycloaddition reaction, which is used to form the quinoline ring system. Another method is the Vilsmeier-Haack reaction, which introduces formyl groups into aromatic compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis under controlled conditions. The use of catalysts, such as water-soluble ruthenium catalysts, can enhance the efficiency of these reactions, particularly in the transformation of bio-derived furans into valuable ketoacids and diketones.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the furan ring into more oxidized derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further explored for their pharmacological properties.
Scientific Research Applications
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of new chemical entities and green chemistry processes.
Biology: Explored for its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antibacterial effects.
Industry: Applied in the production of biobased polymers and sustainable material science.
Mechanism of Action
The mechanism of action of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s furan and quinoline moieties allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antibacterial effects, among other pharmacological actions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula $ C{23}H{17}NO_5 $.
Structural-Activity Relationships (SAR)
- Quinoline Core Modifications: C6 Substituents: Methyl (target compound) vs. chloro () or bromo (). Chloro/bromo substituents increase molecular weight and may enhance antibacterial potency by improving membrane penetration . C8 Fluoro (): Fluorination typically improves metabolic stability and bioavailability .
- Furan/Thiophene Modifications: 2-Carboxyphenyl vs. Trifluoromethylphenyl (): Electron-withdrawing groups like -CF₃ may enhance binding to bacterial efflux pumps or enzymes .
Thiophene vs. Furan (): Thiophene’s sulfur atom offers greater stability and π-stacking interactions, which could prolong antibacterial effects .
Antibacterial Performance
While direct MIC data for the target compound are unavailable, analogs provide insights:
- 2-Phenyl-quinoline-4-carboxylic acid derivatives (): Compounds 5a4 and 5a7 showed MICs of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli, with low cytotoxicity (MTT assay) .
- 6-Chloro derivatives (): Chloro substitution at C6 correlates with improved activity against resistant strains like MRSA .
Biological Activity
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring both furan and quinoline moieties, suggests diverse biological interactions.
Antimicrobial Properties
Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on related compounds found that they possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells has been linked to its interference with critical signaling pathways involved in cell survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 (Lung cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |
Antiviral Activity
Quinoline derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication processes. This activity has been observed in models of influenza and other RNA viruses .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results showed that at a concentration of 20 µg/mL, the compound demonstrated over 90% inhibition of bacterial growth in vitro against MRSA strains. This highlights its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Cancer Cell Line Studies
In another study assessing the anticancer properties, researchers treated MCF-7 and H460 cell lines with varying concentrations of the compound. The results indicated significant dose-dependent reductions in cell viability, with IC50 values suggesting strong anticancer potential compared to standard chemotherapeutics. Flow cytometry analysis confirmed that treated cells underwent apoptosis, further validating the compound's therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
